REACTION_CXSMILES
|
C([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([F:15])[CH:8]=1.[C:16](=[O:18])=[O:17]>O1CCCC1>[Cl:6][C:7]1[C:8]([C:16]([OH:18])=[O:17])=[C:9]([F:15])[C:10]([O:13][CH3:14])=[CH:11][CH:12]=1
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Name
|
|
Quantity
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11.7 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
2.01 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)OC)F
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred for 30 mins
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added in one portion
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
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the residue dissolved in water
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Type
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ADDITION
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Details
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Sodium hydroxide (2M to pH˜14) was added
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the title compound was collected as a colourless solid (2.25 g, 88%)
|
Type
|
CUSTOM
|
Details
|
The compound was dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(C(=C1C(=O)O)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |